molecular formula C15H15F3O5S B13934370 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate

8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B13934370
M. Wt: 364.3 g/mol
InChI Key: MLMITQCVSGKONC-UHFFFAOYSA-N
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Description

8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C15H15F3O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 8-ethyl-3-(methoxymethoxy)naphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized naphthalene compounds .

Scientific Research Applications

8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets through various pathways. The trifluoromethanesulfonate group is highly reactive, making the compound a versatile intermediate in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate
  • 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl methanesulfonate
  • 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl tosylate

Uniqueness

8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C15H15F3O5S

Molecular Weight

364.3 g/mol

IUPAC Name

[8-ethyl-3-(methoxymethoxy)naphthalen-1-yl] trifluoromethanesulfonate

InChI

InChI=1S/C15H15F3O5S/c1-3-10-5-4-6-11-7-12(22-9-21-2)8-13(14(10)11)23-24(19,20)15(16,17)18/h4-8H,3,9H2,1-2H3

InChI Key

MLMITQCVSGKONC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)OCOC

Origin of Product

United States

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